molecular formula C19H31NO7 B13342634 rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid

Cat. No.: B13342634
M. Wt: 385.5 g/mol
InChI Key: VONWCHZVTVBNSL-IKGGRYGDSA-N
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Description

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various labels and tags, facilitating the investigation of biological processes.

Medicine: In medicine, this compound has potential applications as a drug candidate or a drug delivery vehicle. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C19H31NO7

Molecular Weight

385.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C19H31NO7/c21-18(22)3-5-24-7-9-26-11-12-27-10-8-25-6-4-20-19(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23)(H,21,22)/t15-,16+,17+/m1/s1

InChI Key

VONWCHZVTVBNSL-IKGGRYGDSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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